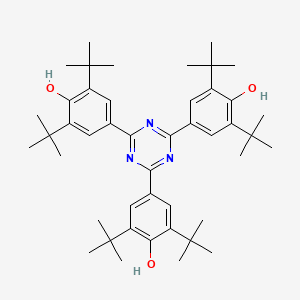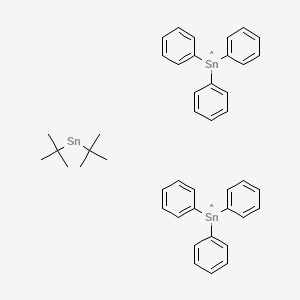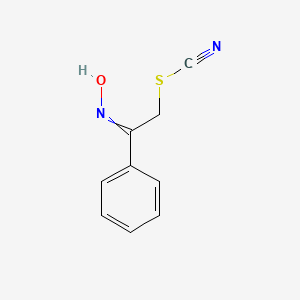
2-(Hydroxyimino)-2-phenylethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyimino)-2-phenylethyl thiocyanate is an organic compound that features both a hydroxyimino group and a thiocyanate group attached to a phenylethyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-2-phenylethyl thiocyanate typically involves the reaction of 2-phenylethylamine with thiocyanogen or thiocyanate salts under controlled conditions. One common method involves the use of ammonium thiocyanate in the presence of an oxidizing agent to facilitate the formation of the thiocyanate group . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxyimino)-2-phenylethyl thiocyanate can undergo various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiocyanate derivatives.
Aplicaciones Científicas De Investigación
2-(Hydroxyimino)-2-phenylethyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antiparasitic properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxyimino)-2-phenylethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions, while the hydroxyimino group can undergo redox reactions. These interactions can affect cellular processes and pathways, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanate derivatives: Compounds like phenyl thiocyanate and benzyl thiocyanate share similar functional groups.
Hydroxyimino derivatives: Compounds such as 2-(hydroxyimino)acetophenone and 2-(hydroxyimino)butanal have similar structural features.
Uniqueness
2-(Hydroxyimino)-2-phenylethyl thiocyanate is unique due to the combination of both hydroxyimino and thiocyanate groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
112614-92-3 |
|---|---|
Fórmula molecular |
C9H8N2OS |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(2-hydroxyimino-2-phenylethyl) thiocyanate |
InChI |
InChI=1S/C9H8N2OS/c10-7-13-6-9(11-12)8-4-2-1-3-5-8/h1-5,12H,6H2 |
Clave InChI |
FERGWCNXRBGRHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


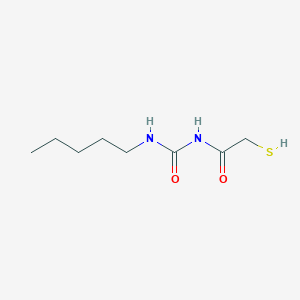
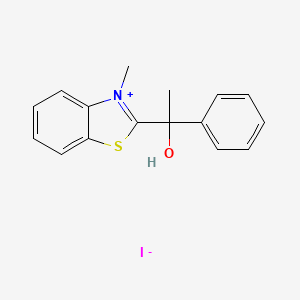
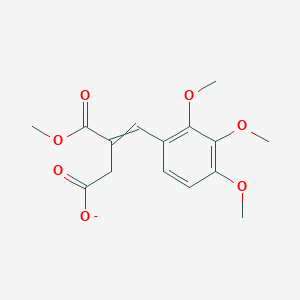
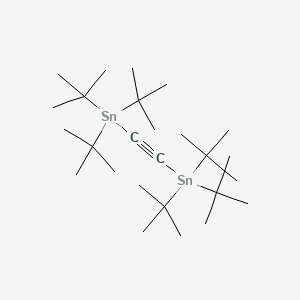
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
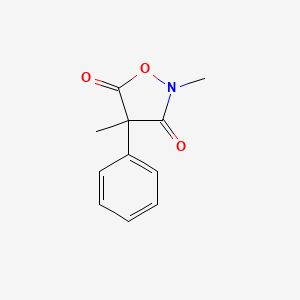
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
